Orotirelin: A Technical Guide to its Synthesis and Chemical Structure
Orotirelin: A Technical Guide to its Synthesis and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orotirelin (also known as CG-3509) is a synthetic analogue of the thyrotropin-releasing hormone (TRH).[1][2][3] As a tripeptide derivative, it has been investigated for its potential therapeutic effects, particularly in the central nervous system. This technical guide provides an in-depth overview of the chemical structure and synthesis of Orotirelin, aimed at professionals in drug development and scientific research. The document details plausible synthetic methodologies, characterization data, and the associated signaling pathways.
Chemical Structure and Properties
Orotirelin is a modified tripeptide, the structure of which is based on the endogenous TRH (pyroglutamyl-histidyl-prolinamide). The key modification in Orotirelin is the acylation of the N-terminus of the histidyl residue with orotic acid.
Table 1: Chemical Identifiers and Properties of Orotirelin
| Property | Value | Reference |
| IUPAC Name | N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide | [1] |
| Molecular Formula | C16H19N7O5 | [1][4][5] |
| Molecular Weight | 389.37 g/mol | [1][5] |
| CAS Number | 62305-86-6 | [1][5] |
| Canonical SMILES | C1C--INVALID-LINK--NC(=O)C3=CC(=O)NC(=O)N3">C@HC(=O)N | [1][4] |
| Synonyms | CG-3509, Orotyl-His-Pro-NH2, Orotirelinum | [1][3] |
Synthesis of Orotirelin
While a specific, detailed, and publicly available protocol for the synthesis of Orotirelin is not readily found in the scientific literature, its structure as a modified peptide suggests that its synthesis can be achieved through established methods of peptide chemistry, namely solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Below are detailed, representative protocols for both approaches.
Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis offers a streamlined approach for the synthesis of peptides and their analogues, with the growing peptide chain anchored to a solid support.
1. Resin Preparation and First Amino Acid Attachment:
-
A suitable resin, such as a Rink amide resin, is chosen to yield a C-terminal amide upon cleavage.
-
The resin is swelled in a suitable solvent like dimethylformamide (DMF).
-
The first amino acid, Fmoc-L-proline, is activated using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and coupled to the resin.
2. Elongation of the Peptide Chain:
-
The Fmoc protecting group on the proline residue is removed using a solution of piperidine in DMF.
-
The next amino acid, Fmoc-L-histidine(Trt)-OH, is activated and coupled to the deprotected proline on the resin. The trityl (Trt) group protects the imidazole side chain of histidine.
-
This deprotection and coupling cycle is repeated for the subsequent amino acid.
3. Acylation with Orotic Acid:
-
Following the removal of the Fmoc group from the N-terminal histidine, the peptide-resin is treated with orotic acid that has been pre-activated. Activation of orotic acid's carboxylic acid can be achieved using a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) or HATU.
4. Cleavage and Deprotection:
-
The resin-bound, fully protected Orotirelin is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to remove the peptide from the resin and cleave the side-chain protecting group from histidine.
5. Purification:
-
The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed.
-
The crude Orotirelin is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 2: Representative Reagents for Solid-Phase Synthesis of Orotirelin
| Step | Reagent/Solvent | Purpose |
| Resin Swelling | Dimethylformamide (DMF) | Prepares the resin for reaction. |
| Amino Acid Coupling | Fmoc-amino acids, HBTU/HATU, DIPEA | Peptide bond formation. |
| Fmoc Deprotection | 20% Piperidine in DMF | Removes the N-terminal protecting group. |
| Acylation | Orotic acid, DCC/HATU, DIPEA | Adds the orotic acid moiety. |
| Cleavage | TFA, TIS, Water | Cleaves the peptide from the resin and removes side-chain protecting groups. |
| Purification | Acetonitrile/Water with 0.1% TFA | RP-HPLC purification. |
Experimental Workflow for Solid-Phase Synthesis of Orotirelin
Caption: Solid-phase synthesis workflow for Orotirelin.
Experimental Protocol 2: Solution-Phase Synthesis
Solution-phase synthesis involves carrying out the reactions in a homogeneous solution, with purification of intermediates at each step.
1. Dipeptide Formation (His-Pro-NH2):
-
N-terminally protected L-histidine (e.g., Boc-His(Trt)-OH) is coupled with L-prolinamide using a coupling agent such as DCC or EDC in a suitable organic solvent (e.g., dichloromethane).
-
The resulting protected dipeptide, Boc-His(Trt)-Pro-NH2, is purified by chromatography or crystallization.
2. N-terminal Deprotection:
-
The Boc protecting group is removed from the dipeptide using an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield His(Trt)-Pro-NH2.
3. Acylation with Orotic Acid:
-
Orotic acid is activated (e.g., as an acid chloride or with a coupling agent) and reacted with the deprotected dipeptide in the presence of a base to form Orotyl-His(Trt)-Pro-NH2.
4. Final Deprotection:
-
The trityl protecting group on the histidine side chain is removed by mild acid treatment to yield crude Orotirelin.
5. Purification:
-
The final product is purified by recrystallization or column chromatography, followed by RP-HPLC if necessary.
Table 3: Representative Reagents for Solution-Phase Synthesis of Orotirelin
| Step | Reagent/Solvent | Purpose |
| Dipeptide Coupling | Boc-His(Trt)-OH, Prolinamide, DCC/EDC, DCM | Forms the protected dipeptide. |
| Boc Deprotection | TFA in DCM | Removes the N-terminal protecting group. |
| Acylation | Activated Orotic Acid, DIPEA | Adds the orotic acid moiety. |
| Trt Deprotection | Mild Acid | Removes the histidine side-chain protecting group. |
| Purification | Recrystallization/Chromatography | Purifies the final product. |
Logical Flow for Solution-Phase Synthesis of Orotirelin
Caption: Solution-phase synthesis logical flow for Orotirelin.
Characterization and Data Presentation
The characterization of synthetic Orotirelin is crucial to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with High-Performance Liquid Chromatography (HPLC).
Table 4: Expected Analytical Data for Orotirelin
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the orotic acid, histidine, and proline residues. The chemical shifts and coupling constants would be indicative of the specific amino acid environments and their connectivity. |
| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including the carbonyl carbons of the peptide bonds and the orotic acid moiety, as well as the carbons of the aromatic and aliphatic side chains. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of Orotirelin ([M+H]⁺ at m/z 390.15). Fragmentation patterns would confirm the sequence of the modified peptide. |
| HPLC | A single major peak under optimized gradient conditions, indicating the purity of the synthesized compound. The retention time is specific to the molecule and the chromatographic conditions. |
Signaling Pathway of Orotirelin
As a TRH analogue, Orotirelin is expected to exert its biological effects by binding to and activating TRH receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 protein pathway.
Upon binding of Orotirelin to the TRH receptor, the Gαq subunit of the associated G-protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG collectively activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
Signaling Pathway of Orotirelin via the TRH Receptor
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the Binding Mechanism of Acylated Peptides to Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
